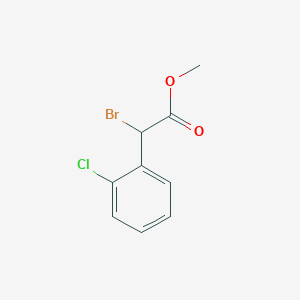

Methyl alpha-bromo-2-chlorophenylacetate

Descripción general

Descripción

Methyl alpha-bromo-2-chlorophenylacetate (MBPA) is an organic compound belonging to the class of bromoacetates. It is widely used in the synthesis of organic compounds and in the research of biochemical and physiological effects. This compound has become increasingly popular in recent years due to its many applications in scientific research.

Aplicaciones Científicas De Investigación

Environmental Safety and Remediation

Alternative Fumigants through Drip Irrigation Systems : Research discusses the application of water-soluble formulations of alternative fumigants, which could potentially include compounds similar to Methyl alpha-bromo-2-chlorophenylacetate, through drip irrigation systems. This method is highlighted as economical and environmentally friendly, reducing worker exposure and potentially allowing for the combination of fumigants (Ajwa et al., 2002).

Biodegradation of Methyl Halides : A review of bacterial methyl halide degradation discusses the biochemistry and genetics of microbes capable of degrading methyl halides, a category that includes a variety of environmentally hazardous compounds. This research is crucial for understanding the role of microbes in mitigating ozone depletion caused by such emissions (McDonald et al., 2002).

Biological Implications and Toxicology

Toxicity Studies of Related Compounds : The toxic effects of chlorophenols, which share some structural similarities with the compound , on fish were reviewed. This study emphasizes the oxidative stress and other toxic mechanisms triggered by chlorophenols, highlighting the potential environmental and biological risks posed by chlorinated compounds (Ge et al., 2017).

Environmental Chemicals and Epigenetics : A review on the epigenetic effects of environmental chemicals, including those related to methyl bromide and possibly similar compounds, underscores the heritable changes in gene expression that can occur without changes to the DNA sequence. This research is pivotal for assessing the long-term impacts of environmental pollutants on human health and genetics (Baccarelli & Bollati, 2009).

Mecanismo De Acción

Mode of Action

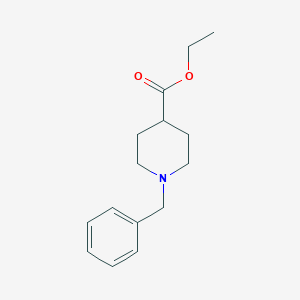

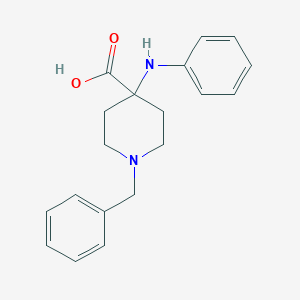

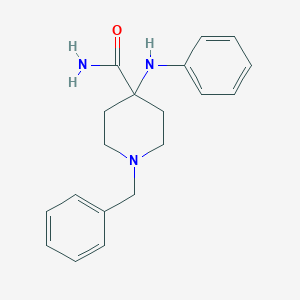

It is known to be useful in the substitution of novel aryl piperidine or piperazine compounds . This suggests that it may interact with its targets by substituting itself in place of other molecules, thereby altering the structure and function of the target molecules .

Biochemical Pathways

It is known to be involved in the substitution of novel aryl piperidine or piperazine compounds . This suggests that it may play a role in the biochemical pathways involving these compounds.

Result of Action

Its role in the substitution of novel aryl piperidine or piperazine compounds suggests that it may alter the structure and function of these compounds, potentially leading to changes in cellular processes .

Safety and Hazards

“Methyl alpha-bromo-2-chlorophenylacetate” is classified as dangerous. It causes severe skin burns and eye damage and may be corrosive to metals . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If swallowed, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with the skin, take off immediately all contaminated clothing and rinse skin with water .

Análisis Bioquímico

Biochemical Properties

Methyl alpha-bromo-2-chlorophenylacetate plays a significant role in biochemical reactions, particularly in the substitution of aryl piperidine or piperazine compounds . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The compound’s reactivity is attributed to the presence of the bromine and chlorine atoms, which make it a potent electrophile. These interactions are crucial for the synthesis of complex molecules in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is heat-sensitive and should be stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to a reduction in its efficacy and potential changes in its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways and influencing cellular function. At high doses, this compound can cause toxic or adverse effects, including severe skin burns and eye damage . It is essential to determine the appropriate dosage to minimize toxicity while maximizing the compound’s beneficial effects.

Propiedades

IUPAC Name |

methyl 2-bromo-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUCZUZRQQJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444113 | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-19-4 | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

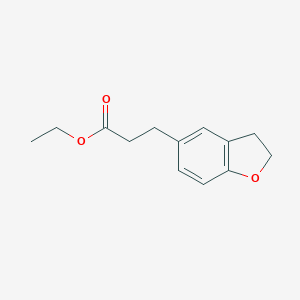

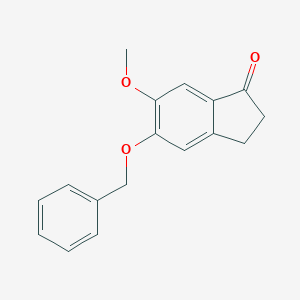

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Why is Methyl alpha-bromo-2-chlorophenylacetate considered a beneficial starting material for synthesizing anti-platelet aggregation compounds like Clopidogrel and its isomers?

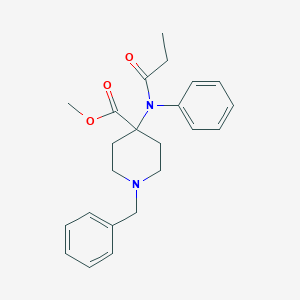

A1: this compound offers several advantages as a starting material compared to using Clopidogrel itself. Firstly, it is significantly cheaper and more readily available [, ]. This makes the synthesis process more cost-effective and accessible for larger-scale production. Secondly, its use simplifies the synthetic route, leading to milder reaction conditions and a safer operating process []. This contributes to a more efficient and environmentally friendly synthesis with a higher yield of the desired product.

Q2: How does the synthetic route utilizing this compound differ from conventional methods for synthesizing Clopidogrel and its isomers?

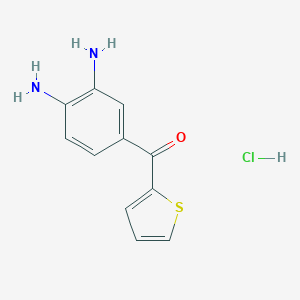

A2: Traditional synthesis of Clopidogrel often involves multi-step processes with potentially hazardous reagents. The novel method utilizing this compound replaces Clopidogrel as the starting material and reacts it with thiophene-2-ethylamine in the presence of an acid-catcher, producing a key intermediate []. This intermediate then undergoes further reactions and cyclization to ultimately yield the desired anti-platelet aggregation compounds []. This streamlined approach reduces the complexity of the synthesis and improves the overall efficiency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)